ethyl 1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 1H-1,2,4-triazole-5-carboxylate (ETC) is an organic compound of the triazole family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ETC is also used in the synthesis of biologically active compounds such as peptides, steroids, and nucleosides. The synthesis of ETC is relatively simple and can be accomplished in a few steps, making it an attractive option for chemical synthesis.
Scientific Research Applications
Synthesis Methodologies
Ethyl 1H-1,2,4-triazole-5-carboxylate and its derivatives are pivotal in various synthesis methodologies. For instance, Matiychuk et al. (2011) developed a new and convenient one-step recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This process is economical and environmentally friendly, highlighting the compound's role in sustainable chemistry practices (Matiychuk et al., 2011).
Coupling Reagent in Peptide Synthesis
Ethyl 1H-1,2,4-triazole derivatives have been identified as crucial coupling reagents in peptide synthesis. Jiang et al. (1998) described the synthesis and application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as an optimal coupling reagent for solid phase peptide synthesis. It allows for high coupling efficiency and real-time monitoring of each coupling cycle (Jiang et al., 1998).
Organic Synthesis Building Blocks
Khomenko et al. (2016) discussed the use of ethyl 1,2,4-triazole-3-carboxylates as significant building blocks in organic synthesis. They demonstrated a synthesis method that produced 5-substituted ethyl 1,2,4-triazole-3-carboxylates, further emphasizing the compound's utility in creating various organic structures (Khomenko et al., 2016).
Application in Diverse Chemical Reactions
Chudinov et al. (2015) provided an efficient general route to synthesize 5-substituted 1H-1,2,4-triazole-3-carboxylates, further showcasing the versatility of this compound in diverse chemical reactions. Their method involved N-acylamidrazones and demonstrated mild conditions for the cyclization process (Chudinov et al., 2015).
Synthesis of Dyes and Pigments
Bailey (1977) explored the use of ethyl 1H-1,2,4-triazole derivatives in the synthesis of dyes and pigments. The study detailed the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, demonstrating the compound's application in the field of colorant chemistry (Bailey, 1977).
Parallel Synthesis for Heterocyclic Substituents
Grebenkina et al. (2020) highlighted a method for parallel synthesis of derivatives of 1H-1,2,4-triazole-3-carboxylic acids, emphasizing the use of ethyl β-N-Boc-oxalamidrazone for synthesizing 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5. This study underlines the compound's role in facilitating efficient and diverse synthetic pathways (Grebenkina et al., 2020).
properties
IUPAC Name |
ethyl 1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZYWCBUDKTLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292219 | |
Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
64922-04-9 | |
Record name | 64922-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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